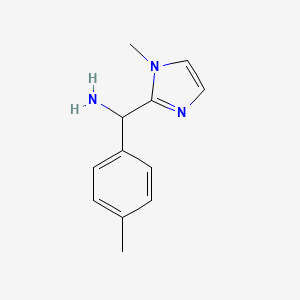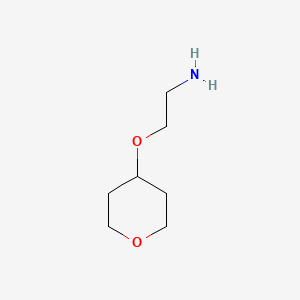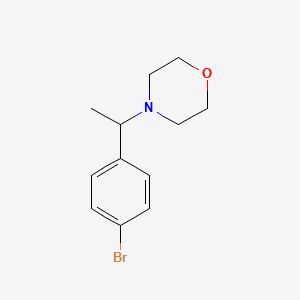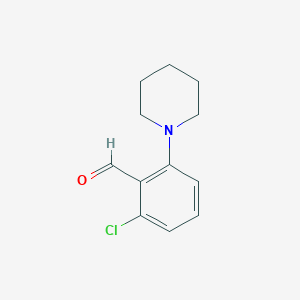
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide
Descripción general
Descripción
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide, also known as DOAH, is a chemical compound that has been used in scientific research for its potential therapeutic applications. DOAH is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the production of inflammatory cytokines. This compound may also induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR pathway. The exact mechanism of this compound's antidiabetic effects is not known, but it has been suggested that this compound may improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to regulate blood glucose levels and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has a high yield. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for laboratory experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for further research on 2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapeutic applications. Additionally, further research could investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Aplicaciones Científicas De Investigación
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, anticancer, and antidiabetic properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(3-7(11)9-8)5(2)12-10-4/h3,8H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWWSGYHSYSZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine](/img/structure/B3307784.png)
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine](/img/structure/B3307785.png)
![Methyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B3307793.png)
![[1-(3-Chlorophenyl)cyclopentyl]methanamine](/img/structure/B3307797.png)
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B3307803.png)



![[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3307822.png)


![Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-](/img/structure/B3307845.png)
![methyl(2S)-5-{4-[(phenylmethyl)oxy]phenyl}-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B3307852.png)